N-(6-ethoxybenzo[d]thiazol-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide

Lipophilicity Drug-likeness ADME prediction

N-(6-ethoxybenzo[d]thiazol-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide (CAS 1396867-59-6) is a synthetic heterocyclic compound belonging to the pyridazine-3-carboxamide class, featuring a 6-ethoxybenzo[d]thiazol-2-yl group linked via a carboxamide bond to a 6-(pyrrolidin-1-yl)pyridazine core. Its molecular formula is C₁₈H₁₉N₅O₂S with a molecular weight of 369.44 g/mol, and it has a single hydrogen bond donor, seven hydrogen bond acceptors, and five rotatable bonds.

Molecular Formula C18H19N5O2S
Molecular Weight 369.44
CAS No. 1396867-59-6
Cat. No. B2532310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-ethoxybenzo[d]thiazol-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide
CAS1396867-59-6
Molecular FormulaC18H19N5O2S
Molecular Weight369.44
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NN=C(C=C3)N4CCCC4
InChIInChI=1S/C18H19N5O2S/c1-2-25-12-5-6-13-15(11-12)26-18(19-13)20-17(24)14-7-8-16(22-21-14)23-9-3-4-10-23/h5-8,11H,2-4,9-10H2,1H3,(H,19,20,24)
InChIKeyYVCOEQWNTJWANK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-Ethoxybenzo[d]thiazol-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide (CAS 1396867-59-6): Structural Identity and Procurement Baseline


N-(6-ethoxybenzo[d]thiazol-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide (CAS 1396867-59-6) is a synthetic heterocyclic compound belonging to the pyridazine-3-carboxamide class, featuring a 6-ethoxybenzo[d]thiazol-2-yl group linked via a carboxamide bond to a 6-(pyrrolidin-1-yl)pyridazine core [1]. Its molecular formula is C₁₈H₁₉N₅O₂S with a molecular weight of 369.44 g/mol, and it has a single hydrogen bond donor, seven hydrogen bond acceptors, and five rotatable bonds [1]. This compound is catalogued in PubChem (CID 52873842) and is commercially available from multiple chemical suppliers for research use [1].

Why Closely Related Pyridazine-3-carboxamide Analogs Cannot Substitute for N-(6-Ethoxybenzo[d]thiazol-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide


Within the pyridazine-3-carboxamide chemical space, even minor structural modifications—such as altering the benzothiazole substituent from 6-ethoxy to 6-methoxy or 2-methyl, changing the substitution position on the benzothiazole ring, or replacing the pyrrolidine with other amines—can produce substantial differences in physicochemical properties, target binding, and biological activity [1]. Although direct head-to-head comparative bioactivity data for this specific compound are not currently available in the peer-reviewed literature, class-level evidence demonstrates that benzothiazole-bearing pyridazine-3-carboxamides exhibit substituent-dependent cytotoxicity and antimicrobial profiles [2]. Consequently, generic substitution without experimental validation introduces unacceptable risk in reproducible research and screening campaigns.

Quantitative Differentiation Evidence for N-(6-Ethoxybenzo[d]thiazol-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide vs. Closest Analogs


Computed Lipophilicity (XLogP3) Comparison: Target Compound vs. MCULE-6006813126 (CAS 1311481-41-0)

The target compound N-(6-ethoxybenzo[d]thiazol-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide exhibits a computed XLogP3 value of 3.1 [1]. In comparison, the closely related analog MCULE-6006813126 (CAS 1311481-41-0; n-(2-methyl-1,3-benzothiazol-6-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide), which replaces the 6-ethoxy group with a 2-methyl substituent on the benzothiazole ring and also differs in the point of attachment (6-yl versus 2-yl), is predicted to have a lower computed logP of approximately 2.4 . This difference of Δ 0.7 log units in XLogP3 can influence membrane permeability and solubility profiles, leading to divergent pharmacokinetic behavior in cell-based and in vivo assays.

Lipophilicity Drug-likeness ADME prediction

Hydrogen Bond Acceptor Count and Molecular Weight Differentiation from N-(6-Ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide (2c)

The target compound contains seven hydrogen bond acceptors and one hydrogen bond donor, with a molecular weight of 369.44 g/mol [1]. In contrast, N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide (compound 2c, from a published series) has only three hydrogen bond acceptors, one donor, and a lower molecular weight of approximately 304.4 g/mol [2]. The additional four H-bond acceptors in the target compound arise from the pyridazine and pyrrolidine moieties, which are absent in the cyclohexanecarboxamide scaffold. This structural divergence likely impacts target protein binding geometries and solubility characteristics.

Hydrogen bonding Molecular recognition Physicochemical profiling

Rotatable Bond Flexibility: Target Compound vs. N-(2-Methylbenzo[d]thiazol-5-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide

The target compound possesses five rotatable bonds, which include the ethoxy side chain and the bonds connecting the benzothiazole and pyridazine rings via the carboxamide linker [1]. A structurally similar analog, N-(2-methylbenzo[d]thiazol-5-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide, has only four rotatable bonds due to the replacement of the ethoxy group with a methyl substituent . The additional rotatable bond in the target compound, contributed by the ethoxy group, increases conformational entropy and may affect entropic penalties upon protein binding, potentially leading to different binding affinities or selectivity profiles compared to the methyl analog.

Conformational flexibility Ligand efficiency Molecular docking

Recommended Research and Procurement Application Scenarios for N-(6-Ethoxybenzo[d]thiazol-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide


Chemical Probe Development and Target ID Campaigns Leveraging Pyridazine-3-carboxamide Core

Given the pyridazine-3-carboxamide scaffold's known engagement with kinase and GPCR targets, this compound's distinct ethoxybenzothiazole substitution pattern and pyrrolidine moiety make it suitable as a chemical probe for target identification studies where lipophilicity-driven membrane partitioning (XLogP3 = 3.1) and conformational flexibility (5 rotatable bonds) are desired features [1]. Researchers should prioritize this exact compound over simpler analogs to maintain consistent SAR relationships across screening campaigns.

Diversity-Oriented Screening Library Enrichment

For high-throughput screening (HTS) libraries requiring molecular diversity within the benzothiazole-pyridazine chemical space, this compound provides a unique combination of 6-ethoxy substitution on the benzothiazole and pyrrolidine on the pyridazine, complementing existing methyl- and methoxy-substituted analogs [1]. Its computed physicochemical profile (MW 369.44, HBA 7, XLogP3 3.1) places it within lead-like chemical space distinct from both smaller fragment-like analogs and larger, more complex derivatives.

Cytotoxicity Screening in Cancer Cell Lines Informed by Benzothiazole Class Activity

Published class-level evidence demonstrates that 6-ethoxybenzo[d]thiazol-2-yl-containing compounds exhibit cytotoxicity against A549 (lung), MCF7-MDR (multidrug-resistant breast), and HT1080 (fibrosarcoma) cancer cell lines [2]. The target compound, with its additional pyridazine-3-carboxamide and pyrrolidine functionality, is a logical next-step candidate for expanded cytotoxicity profiling against these and additional cancer cell lines, where the extra H-bond acceptors (7 vs. 3) may confer enhanced or altered activity.

ADME Property Optimization Studies Utilizing Ethoxy Substituent

The 6-ethoxy group on the benzothiazole ring contributes to the compound's moderate lipophilicity (XLogP3 = 3.1) and provides an additional rotatable bond, which may influence metabolic stability and solubility relative to methyl- or methoxy-substituted analogs [1]. ADME scientists can use this compound as a comparator in systematic studies evaluating how alkoxy chain length on the benzothiazole affects microsomal stability, CYP inhibition, and plasma protein binding within the pyridazine-3-carboxamide series.

Quote Request

Request a Quote for N-(6-ethoxybenzo[d]thiazol-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.